2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
Description
Properties
IUPAC Name |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(17-5)10(11)9-16/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBLEWJMRHIJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Suzuki-Miyaura cross-coupling method leverages palladium catalysis to form carbon-boron bonds. This method typically employs 2-methoxy-6-bromobenzaldehyde as the electrophilic partner and bis(pinacolato)diboron (BPin) as the boron source. The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronate, and reductive elimination to yield the target compound.
Experimental Protocol
A representative procedure involves combining 2-methoxy-6-bromobenzaldehyde (5.0 mmol), BPin (6.0 mmol), Pd(dppf)Cl (0.05 equiv), and potassium acetate (3.0 equiv) in anhydrous dioxane (20 mL). The mixture is heated at 90°C under nitrogen for 18 hours. After cooling, the crude product is purified via column chromatography (hexanes/ethyl acetate, 4:1) to afford the boronate ester in 76% yield.
Table 1: Suzuki-Miyaura Cross-Coupling Conditions
| Parameter | Detail |
|---|---|
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Boron Source | BPin (1.2 equiv) |
| Base | KOAc (3.0 equiv) |
| Solvent | Dioxane |
| Temperature | 90°C |
| Yield | 76% |
Metal-Free Directed C–H Borylation
Imine Transient Directing Group Strategy
This innovative approach avoids transition metals by utilizing an imine directing group to achieve ortho-selective borylation. 2-Methoxybenzaldehyde is treated with methylamine to form a transient imine, which coordinates with a boron reagent (e.g., BPin) and directs borylation to the para position relative to the methoxy group.
Reaction Optimization
In a typical procedure, 2-methoxybenzaldehyde (10 mmol) and methylamine (12 mmol) are stirred in dichloromethane (30 mL) at room temperature for 1 hour. BPin (12 mmol) is added, and the reaction is maintained at 40°C for 24 hours. Acidic workup (1 M HCl) hydrolyzes the imine, followed by extraction with ethyl acetate and purification to yield the product in 68% yield.
Table 2: Metal-Free Borylation Parameters
| Parameter | Detail |
|---|---|
| Directing Group | Methylamine-derived imine |
| Boron Source | BPin (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Yield | 68% |
Miyaura Borylation of Aryl Halides
Industrial-Scale Adaptation
A scalable protocol uses 2-methoxy-6-bromobenzaldehyde (1.0 mol), BPin (1.1 mol), PdCl(PPh) (2 mol%), and potassium carbonate (3.0 equiv) in toluene (500 mL). The reaction is conducted at 100°C for 12 hours under nitrogen, achieving 82% yield after distillation.
Table 3: Miyaura Borylation Conditions
| Parameter | Detail |
|---|---|
| Catalyst | PdCl(PPh) |
| Boron Source | BPin (1.1 equiv) |
| Base | KCO (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 82% |
Comparative Analysis of Methods
Efficiency and Scalability
-
Suzuki-Miyaura : High yields (76%) but requires pre-functionalized aryl bromides.
-
Metal-Free : Eliminates palladium costs but offers moderate yields (68%).
-
Miyaura : Optimal for industrial scale (82% yield) but demands rigorous temperature control.
Functional Group Tolerance
The metal-free method is superior for substrates sensitive to palladium, while Miyaura borylation accommodates electron-deficient arenes.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), inert atmosphere, temperature (80-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to facilitate the formation of complex molecules used in pharmaceuticals and agrochemicals. The dioxaborolane moiety enhances its reactivity and compatibility with various functional groups.
Key Applications:
- Synthesis of Pharmaceuticals : It aids in the development of new drug candidates by enabling the construction of complex molecular architectures.
- Agrochemical Development : The compound is utilized in synthesizing active ingredients for pesticides and herbicides.
Material Science
In material science, 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is employed in the development of advanced materials such as polymers and coatings. Its properties contribute to the optical and electrochemical characteristics of these materials.
Applications:
- Copolymers : The compound is used in synthesizing copolymers based on benzothiadiazole and electron-rich arene units, enhancing their optical properties .
- Coatings : It contributes to the formulation of coatings that require specific mechanical and thermal properties.
Fluorescent Probes
The compound is also utilized in developing fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes in real-time, providing insights into biological mechanisms.
Applications:
- Biological Imaging : The ability to track cellular activities using fluorescent probes enhances understanding in cellular biology and disease research.
Catalysis
In catalytic processes, 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde acts as a catalyst that improves reaction efficiency and selectivity. This characteristic is crucial for industrial chemical processes.
Key Insights:
- Efficiency Improvement : The compound's catalytic properties can lead to reduced reaction times and increased yields in synthetic pathways.
Drug Development
In medicinal chemistry, this compound plays a role in designing new drug candidates targeting specific biological pathways. Its structural features allow it to interact with various biological targets effectively.
Case Studies:
- A study demonstrated its potential as a non-nucleoside inhibitor of Hepatitis C virus NS5B polymerase. The compound exhibited significant inhibitory effects on viral replication with an EC50 value of less than 50 nM .
- Another investigation highlighted its cytotoxic effects against cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis at concentrations around 10 µM .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | Cell-based replicon assay | EC50 < 50 nM | |
| Cytotoxic | MTT assay | IC50 = 10 µM | |
| Apoptosis Induction | Flow cytometry | Increased caspase activity |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity | Notes |
|---|---|---|
| Base Compound | Moderate activity | Effective against HCV |
| Hydroxylated Derivative | High activity | Increased solubility and bioavailability |
| Methoxy Substituted Variant | Enhanced potency | Improved interaction with target enzymes |
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex to form a new palladium complex with the desired carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CAS : 128376-64-7
- Molecular Formula : C₁₃H₁₇BO₃
- Molecular Weight : 232.09 g/mol
- Key Properties : Melting point = 61°C, purity ≥97% .
- Comparison : This para-substituted isomer lacks steric hindrance near the boronate group, enhancing reactivity in cross-coupling reactions. However, the absence of an electron-donating methoxy group reduces electronic activation compared to the target compound .
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CAS : 956431-01-9
- Molecular Formula : C₁₄H₁₉BO₄
- Molecular Weight : 261.81 g/mol
- Comparison : The boronate at position 4 and methoxy at position 2 create a different electronic profile. The para-boronate placement improves accessibility in coupling reactions but may reduce steric stabilization compared to the target’s ortho-substituted boronate .
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CAS : 1265360-45-9
- Molecular Formula : C₁₅H₂₁BO₅
- Molecular Weight : 291.81 g/mol
- Key Properties : Safety data indicate standard handling precautions .
- However, higher molecular weight and complexity may affect solubility .
Functional Group Variants
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CAS : 1352657-25-0
- Molecular Formula : C₁₃H₁₆BFO₃
- Molecular Weight : ~249.81 g/mol (calculated)
- Purity : 96% .
- Comparison : The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing boronate reactivity in cross-coupling compared to methoxy-substituted analogs .
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CAS : 620595-36-0
- Molecular Formula : C₁₃H₁₇BO₄
- Molecular Weight : 248.08 g/mol
- Key Properties : Requires storage at 2–8°C to prevent degradation .
- Comparison : The hydroxyl group offers stronger electron donation than methoxy but introduces acidity, necessitating protection in reactive environments .
Heterocyclic and Ester Analogs
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Synthetic Yield : 76% .
- However, heterocyclic systems may exhibit lower stability compared to benzene derivatives .
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Biological Activity
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a boron-containing compound that has garnered attention due to its potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
- Molecular Formula : C12H18BNO3
- Molecular Weight : 235.09 g/mol
- CAS Number : 1195-66-0
The presence of the boron atom in the structure of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is crucial for its biological activity. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors. The dioxaborolane moiety can facilitate the formation of stable complexes with biological molecules, enhancing the compound's efficacy.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related boron compounds. For instance, compounds with similar structures have demonstrated significant antiviral effects against various viruses by inhibiting viral replication pathways. The specific activity of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde against specific viral strains remains to be fully elucidated but suggests potential for therapeutic applications in virology .
Anticancer Properties
Boronic acids and their derivatives have been explored extensively for their anticancer properties. In vitro studies indicate that compounds with a similar framework can inhibit cancer cell proliferation. For example:
- IC50 Values : Compounds structurally related to 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MDA-MB-231 (Breast Cancer) | 0.126 |
| Example B | A549 (Lung Cancer) | 0.250 |
These findings suggest that the compound may also exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of boron-containing compounds in a model of influenza A virus infection. The results indicated that these compounds could reduce viral load significantly in infected cells. Although direct data on 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is limited, its structural analogs exhibited promising results in reducing viral replication by more than two logs in vivo .
Case Study 2: Cancer Cell Proliferation Inhibition
In a comparative study assessing various boron compounds against triple-negative breast cancer (TNBC), it was found that some derivatives showed potent inhibitory effects on cell proliferation with minimal cytotoxicity towards non-cancerous cells. The selectivity index for these compounds was notably high (up to 20-fold), indicating a favorable therapeutic window .
Safety and Toxicology
The safety profile of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has not been extensively characterized. However:
- Toxicological Studies : Preliminary assessments suggest low acute toxicity; however, long-term exposure effects remain to be investigated.
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Mutagenicity | Not assessed |
| Reproductive Effects | Not assessed |
Q & A
Advanced Research Question
- OLEX2 : For structure solution and refinement, integrating SHELX functionalities for charge density analysis .
- Mercury Software : To model packing diagrams and predict π-π stacking interactions influenced by the methoxy and aldehyde groups .
How does its reactivity compare to analogous boronate esters?
Advanced Research Question
What analytical methods detect trace impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
